2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
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Overview
Description
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a benzoic acid moiety linked to a 1,1-dioxidoisothiazolidine ring .
Preparation Methods
The synthesis of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with isothiazolidine-1,1-dioxide under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .
Comparison with Similar Compounds
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid: Similar structure but different positional isomer.
2-(1,1-Dioxidoisothiazolidin-3-yl)benzoic acid: Different position of the isothiazolidine ring.
This compound derivatives: Various derivatives with different substituents on the benzoic acid moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
138099-40-8 |
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Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-16(11,14)15/h1-2,4-5H,3,6-7H2,(H,12,13) |
InChI Key |
SRESQVBJOQKCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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